
(9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid is an organoboron compound that has gained attention in various fields of research due to its unique structural and electronic properties. This compound is characterized by the presence of a fluorene core substituted with dihexyl, trimethylsilyl, and boronic acid groups, making it a versatile building block in organic synthesis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid typically involves multiple steps starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: 2,7-Dibromo-9,9-dihexylfluorene is prepared by brominating 9,9-dihexylfluorene.
Trimethylsilylation: The brominated compound is then reacted with trimethylsilyl chloride in the presence of a base to introduce the trimethylsilyl group.
Industrial Production Methods
While the laboratory-scale synthesis of this compound is well-documented, industrial production methods would likely involve optimization of these steps to enhance yield and reduce costs. This could include the use of continuous flow reactors, more efficient catalysts, and scalable purification techniques.
化学反应分析
Types of Reactions
(9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid can undergo various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a common reaction where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Substitution: The trimethylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically involves a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and a solvent such as toluene or ethanol.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Substitution: Nucleophiles such as fluoride ions (from TBAF) can be used to displace the trimethylsilyl group.
Major Products
Suzuki-Miyaura Coupling: Produces biaryl compounds.
Oxidation: Yields alcohols or ketones depending on the conditions.
Substitution: Results in the formation of new organosilicon compounds.
科学研究应用
Chemistry
In chemistry, (9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid is used as a building block for the synthesis of more complex organic molecules. Its ability to participate in cross-coupling reactions makes it valuable for constructing biaryl structures, which are common in pharmaceuticals and organic materials.
Biology
While direct biological applications of this compound are less common, its derivatives can be used in the development of fluorescent probes and sensors due to the fluorene core’s photophysical properties.
Medicine
In medicinal chemistry, derivatives of this compound can be explored for drug development, particularly in designing molecules that can interact with biological targets through boron-containing functional groups.
Industry
In the industrial sector, this compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its unique electronic properties make it suitable for applications in optoelectronics and photovoltaics .
作用机制
The mechanism by which (9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid exerts its effects depends on the specific application. In Suzuki-Miyaura coupling, the boronic acid group forms a complex with the palladium catalyst, facilitating the transfer of the aryl group to the halide substrate. In electronic applications, the compound’s conjugated system allows for efficient charge transport and light emission.
相似化合物的比较
Similar Compounds
9,9-Dihexylfluorene: Lacks the boronic acid and trimethylsilyl groups, making it less versatile in cross-coupling reactions.
7-Bromo-9,9-dihexylfluorene: Contains a bromine atom instead of the boronic acid group, limiting its reactivity in certain reactions.
9,9-Dihexyl-7-(trimethylsilyl)-9H-fluorene: Similar structure but without the boronic acid group, reducing its utility in Suzuki-Miyaura coupling.
Uniqueness
(9,9-Dihexyl-7-(trimethylsilyl)-9H-fluoren-2-yl)boronic acid is unique due to the combination of the boronic acid and trimethylsilyl groups on the fluorene core. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules and materials.
属性
CAS 编号 |
871468-23-4 |
|---|---|
分子式 |
C28H43BO2Si |
分子量 |
450.5 g/mol |
IUPAC 名称 |
(9,9-dihexyl-7-trimethylsilylfluoren-2-yl)boronic acid |
InChI |
InChI=1S/C28H43BO2Si/c1-6-8-10-12-18-28(19-13-11-9-7-2)26-20-22(29(30)31)14-16-24(26)25-17-15-23(21-27(25)28)32(3,4)5/h14-17,20-21,30-31H,6-13,18-19H2,1-5H3 |
InChI 键 |
VKUJTJNTVLWDEM-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(CCCCCC)CCCCCC)C=C(C=C3)[Si](C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Amino-[3,3'-bipyridine]-4-carbaldehyde](/img/structure/B13139715.png)
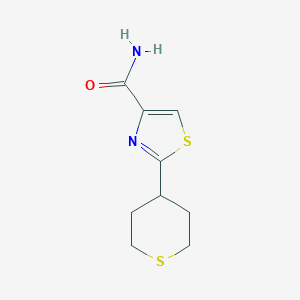
![2,6-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13139731.png)
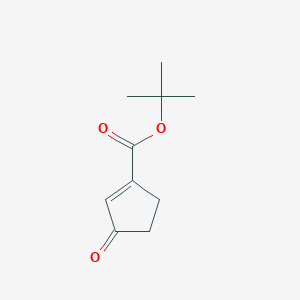

![2-(Difluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B13139758.png)
![(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B13139762.png)
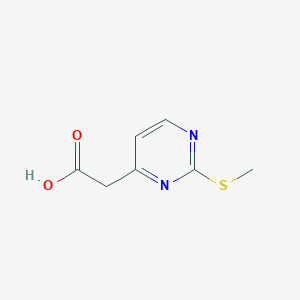
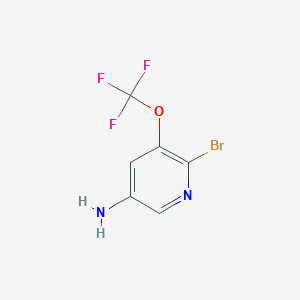
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13139776.png)
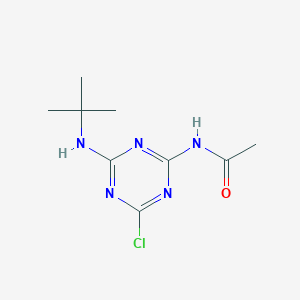
![11-Benzyl-7-[(2-chlorophenyl)methyl]-2,5,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),5-dien-8-one;2,2,2-trifluoroacetic acid](/img/structure/B13139785.png)
![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)
